Cas no 2140264-04-4 (INDEX NAME NOT YET ASSIGNED)

INDEX NAME NOT YET ASSIGNED structure
INDEX NAME NOT YET ASSIGNED structure
Product name:INDEX NAME NOT YET ASSIGNED
CAS No:2140264-04-4
MF:C21H21NO5
Molecular Weight:367.395146131516
CID:5874877
PubChem ID:132344232

INDEX NAME NOT YET ASSIGNED 化学的及び物理的性質

名前と識別子

    • rac-(2R,3R)-3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxolane-2-carboxylic acid
    • (2R,3R)-3-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)tetrahydrofuran-2-carboxylic acid
    • Z2867980871
    • EN300-768518
    • EN300-657575
    • 2138005-31-7
    • (2R,3R)-3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxolane-2-carboxylic acid
    • CS-0531303
    • rel-(2R,3R)-3-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)tetrahydrofuran-2-carboxylic acid
    • 2140264-04-4
    • INDEX NAME NOT YET ASSIGNED
    • インチ: 1S/C21H21NO5/c23-20(24)19-13(9-10-26-19)11-22-21(25)27-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18-19H,9-12H2,(H,22,25)(H,23,24)/t13-,19-/m1/s1
    • InChIKey: MVLHNCWDDXIANN-BFUOFWGJSA-N
    • SMILES: O1CC[C@H](CNC(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)[C@@H]1C(=O)O

計算された属性

  • 精确分子量: 367.14197277g/mol
  • 同位素质量: 367.14197277g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 5
  • 重原子数量: 27
  • 回転可能化学結合数: 6
  • 複雑さ: 531
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.9
  • トポロジー分子極性表面積: 84.9Ų

じっけんとくせい

  • 密度みつど: 1.299±0.06 g/cm3(Predicted)
  • Boiling Point: 610.8±45.0 °C(Predicted)
  • 酸度系数(pKa): 3.49±0.40(Predicted)

INDEX NAME NOT YET ASSIGNED Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-657575-2.5g
(2R,3R)-3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxolane-2-carboxylic acid
2140264-04-4 90%
2.5g
$2408.0 2023-07-11
Enamine
EN300-657575-0.25g
(2R,3R)-3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxolane-2-carboxylic acid
2140264-04-4 90%
0.25g
$1131.0 2023-07-11
Enamine
EN300-657575-0.5g
(2R,3R)-3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxolane-2-carboxylic acid
2140264-04-4 90%
0.5g
$1180.0 2023-07-11
Enamine
EN300-657575-1.0g
(2R,3R)-3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxolane-2-carboxylic acid
2140264-04-4 90%
1.0g
$1229.0 2023-07-11
Enamine
EN300-657575-5.0g
(2R,3R)-3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxolane-2-carboxylic acid
2140264-04-4 90%
5.0g
$3562.0 2023-07-11
Enamine
EN300-657575-0.1g
(2R,3R)-3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxolane-2-carboxylic acid
2140264-04-4 90%
0.1g
$1081.0 2023-07-11
Enamine
EN300-657575-10.0g
(2R,3R)-3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxolane-2-carboxylic acid
2140264-04-4 90%
10.0g
$5283.0 2023-07-11
Enamine
EN300-657575-0.05g
(2R,3R)-3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxolane-2-carboxylic acid
2140264-04-4 90%
0.05g
$1032.0 2023-07-11

INDEX NAME NOT YET ASSIGNED 関連文献

INDEX NAME NOT YET ASSIGNEDに関する追加情報

Research Brief on Compound 2140264-04-4 and INDEX NAME NOT YET ASSIGNED: Recent Advances and Implications

In recent years, the chemical compound 2140264-04-4 has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, currently designated as INDEX NAME NOT YET ASSIGNED, has shown promising potential in various therapeutic applications. Recent studies have focused on elucidating its molecular mechanisms, pharmacokinetic properties, and potential clinical applications. This research brief aims to summarize the latest findings related to this compound and its implications for drug development.

One of the key areas of investigation has been the compound's interaction with specific biological targets. Preliminary data suggest that 2140264-04-4 exhibits high affinity for certain enzymes and receptors involved in inflammatory and oncogenic pathways. Researchers have employed advanced techniques such as X-ray crystallography and molecular docking simulations to map these interactions at the atomic level. These studies have provided valuable insights into the compound's mode of action and its potential for selective modulation of disease-related pathways.

Another critical aspect of the research has been the evaluation of the compound's safety and efficacy profiles. Recent in vitro and in vivo studies have demonstrated that INDEX NAME NOT YET ASSIGNED possesses favorable pharmacokinetic properties, including good oral bioavailability and metabolic stability. Moreover, toxicity assessments in animal models have indicated a relatively wide therapeutic window, making it a promising candidate for further development. However, researchers have also noted some challenges, such as the need for optimization of its solubility and formulation properties.

The potential therapeutic applications of 2140264-04-4 are diverse. Current research has explored its use in treating conditions such as autoimmune diseases, certain types of cancer, and neurodegenerative disorders. For instance, a recent study published in a leading journal demonstrated the compound's ability to inhibit key inflammatory cytokines in a mouse model of rheumatoid arthritis, with results comparable to existing biologic therapies. Another study highlighted its potential as an adjuvant therapy in combination with conventional chemotherapeutic agents, showing synergistic effects in reducing tumor growth.

Looking ahead, several research groups are focusing on the clinical translation of these findings. Phase I clinical trials are being planned to assess the safety and tolerability of INDEX NAME NOT YET ASSIGNED in human subjects. Additionally, efforts are underway to develop more potent analogs and derivatives of 2140264-04-4 to enhance its therapeutic properties while minimizing potential side effects. The compound's unique chemical scaffold also presents opportunities for the development of novel drug candidates targeting other disease pathways.

In conclusion, the growing body of research on 2140264-04-4 (INDEX NAME NOT YET ASSIGNED) underscores its potential as a valuable addition to the pharmaceutical pipeline. While challenges remain in its development, the compound's promising biological activity and favorable pharmacological properties make it a compelling subject for continued investigation. As research progresses, this compound may pave the way for new treatment options in multiple therapeutic areas, addressing unmet medical needs and improving patient outcomes.

おすすめ記事

推奨される供給者
Wuhan brilliant Technology Co.,Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Wuhan brilliant Technology Co.,Ltd
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
上海贤鼎生物科技有限公司
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
上海贤鼎生物科技有限公司
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd